trans-4-Hydroxymellein
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Overview
Description
trans-4-Hydroxymellein: is a naturally occurring compound that belongs to the class of hydroxylated melleins It is a secondary metabolite produced by various fungi and plants
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: trans-4-Hydroxymellein can be synthesized through the hydroxylation of mellein. This process typically involves the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper complexes.
Biological Synthesis: Certain fungi and plants can produce this compound naturally. For instance, it can be isolated from the culture broth of fungi like Aspergillus species.
Industrial Production Methods:
Fermentation: Industrial production of this compound can be achieved through the fermentation of fungi that naturally produce this compound. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, can enhance the yield.
Chemical Synthesis: Large-scale chemical synthesis can be employed using optimized reaction conditions and catalysts to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Hydroxymellein can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted melleins depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- trans-4-Hydroxymellein is used as a building block in the synthesis of more complex organic molecules.
- It serves as a precursor for the synthesis of various natural products and pharmaceuticals.
Biology:
- It has been studied for its antimicrobial properties against various bacterial and fungal strains.
- This compound exhibits cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer research.
Medicine:
- Due to its biological activities, this compound is being explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry:
- It is used in the production of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways:
- trans-4-Hydroxymellein exerts its effects by interacting with various cellular targets, including enzymes and receptors.
- It can inhibit the growth of microorganisms by disrupting their cellular processes.
- In cancer cells, it induces apoptosis (programmed cell death) through the activation of specific signaling pathways.
Comparison with Similar Compounds
Mellein: A closely related compound that lacks the hydroxyl group at the 4-position.
4-Hydroxymellein: An isomer with the hydroxyl group in a different position.
trans-3-Hydroxymellein: Another hydroxylated mellein with the hydroxyl group at the 3-position.
Uniqueness:
- trans-4-Hydroxymellein is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers and other related compounds.
Properties
CAS No. |
70287-70-6 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(3R,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3/t5-,9-/m1/s1 |
InChI Key |
STSOHAOGZMLWFR-MLUIRONXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C2=C(C(=CC=C2)O)C(=O)O1)O |
Canonical SMILES |
CC1C(C2=C(C(=CC=C2)O)C(=O)O1)O |
Origin of Product |
United States |
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